molecular formula C14H15N3O3 B1181509 CUIYSGAKBLERGX-UHFFFAOYSA-N

CUIYSGAKBLERGX-UHFFFAOYSA-N

Cat. No.: B1181509
M. Wt: 273.292
InChI Key: CUIYSGAKBLERGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, based on structural analogs and naming conventions, InChI Keys ending with "-UHFFFAOYSA-N" typically belong to small organic molecules with halogenated or heterocyclic components. For example, compounds with similar InChI Key suffixes, such as HVXHWBMLTSDYGK-UHFFFAOYSA-N (CAS 871826-12-9, C₇H₈ClF₃N₂) and YTWDBRIDKWWANA-UHFFFAOYSA-N (CAS 1455091-10-7, C₁₇H₁₃NO₄), are pyridine or isoquinoline derivatives with trifluoromethyl, amide, or ester functional groups .

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.292

InChI

InChI=1S/C14H15N3O3/c1-8-6-12-15-11-4-5-16(13(18)9-2-3-9)7-10(11)14(19)17(12)20-8/h6,9H,2-5,7H2,1H3

InChI Key

CUIYSGAKBLERGX-UHFFFAOYSA-N

SMILES

CC1=CC2=NC3=C(CN(CC3)C(=O)C4CC4)C(=O)N2O1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Similarity

The following table summarizes key compounds structurally related to the "-UHFFFAOYSA-N" family, emphasizing molecular features and bioactivity:

CAS No. Molecular Formula Molecular Weight (Da) Key Functional Groups Similarity Score Biological Activity
871826-12-9 C₇H₈ClF₃N₂ 212.60 Pyridine, trifluoromethyl, amine 0.70–0.88 GPCR modulation, CYP inhibition
1455091-10-7 C₁₇H₁₃NO₄ 295.29 Isoquinoline, ester, amide 0.66–0.77 Kinase inhibition, moderate solubility
189680-06-6 C₇H₄BrNO 198.02 Bromopyridine, amide 0.88–0.94 High lipophilicity, CYP2D6 inhibition
Key Observations:

Trifluoromethyl Pyridines (e.g., CAS 871826-12-9): Exhibit moderate GI absorption and BBB permeability due to their compact size and halogenated groups . Similar compounds like (5-(Trifluoromethyl)pyridin-2-yl)methanamine show enhanced metabolic stability compared to non-fluorinated analogs .

Isoquinoline Derivatives (e.g., CAS 1455091-10-7): Higher molecular weight (~295 Da) correlates with reduced solubility but increased target specificity in kinase pathways . Substituents like methoxy or phenyloxy groups improve binding affinity but may introduce PAINS (pan-assay interference compounds) alerts .

Physicochemical and Pharmacokinetic Properties

The table below compares critical parameters for lead optimization:

Parameter CAS 871826-12-9 CAS 1455091-10-7 CAS 189680-06-6
LogP 2.1 3.5 2.8
TPSA (Ų) 45.2 78.5 52.3
Hydrogen Bond Donors 1 2 1
CYP Inhibition CYP3A4 None reported CYP2D6
BBB Permeability Yes No No
Trends:
  • Lipophilicity (LogP): Higher LogP in isoquinoline derivatives (e.g., 3.5) correlates with membrane penetration but may reduce aqueous solubility .
  • Topological Polar Surface Area (TPSA) : Lower TPSA (<60 Ų) in pyridine derivatives supports BBB permeability, as seen in CAS 871826-12-9 .
  • CYP Inhibition : Brominated compounds show stronger CYP interactions, necessitating careful toxicity profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.